1-(5-Chloro-2,4-dihydroxyphenyl)ethanone
Overview
Description
“1-(5-Chloro-2,4-dihydroxyphenyl)ethanone” is a chemical compound with the molecular formula C8H7ClO3 . It has a molecular weight of 186.59 g/mol . The compound is also known by other names such as 5’-CHLORO-2’,4’-DIHYDROXYACETOPHENONE and 1- (5-CHLORO-2,4-DIHYDROXYPHENYL)ETHAN-1-ONE .
Synthesis Analysis
One of the synthetic routes to this compound and its derivatives is the Freidel-Crafts reaction of resorcinol and phenylacetic acid catalysed by boron trifluoride etherate .Molecular Structure Analysis
The molecular structure of this compound includes a central carbon atom bonded to a hydrogen atom and a carbonyl group. The carbonyl carbon is also bonded to a phenyl ring, which carries two hydroxyl groups and a chlorine atom .Chemical Reactions Analysis
The compound can participate in various chemical reactions. For instance, it can undergo a condensation reaction with N, N -dimethylformamide dimethyl acetal, leading to heterocyclization to give an isoflavone .Physical and Chemical Properties Analysis
The compound has a number of computed properties. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . Its topological polar surface area is 57.5 Ų . The compound’s complexity, as computed by Cactvs 3.4.6.11 (PubChem release 2019.06.18), is 183 .Scientific Research Applications
1. Heterocyclization and Synthesis of Isoflavone
A study by Moskvina et al. (2015) explored the use of 1-(2,4-dihydroxyphenyl)ethanone in condensation reactions, leading to its heterocyclization to form an isoflavone. This research indicates the potential application of similar compounds in synthesizing heterocyclic compounds and isoflavones (Moskvina, Shilin, & Khilya, 2015).
2. Antimicrobial Activity
Sherekar, Padole, and Kakade (2022) synthesized derivatives of 1-(5-Chloro-2,4-dihydroxyphenyl)ethanone, demonstrating excellent antimicrobial activities. This suggests the use of this compound in developing antimicrobial agents (Sherekar, Padole, & Kakade, 2022).
3. Crystal Structure Analysis
Majumdar (2016) conducted a detailed analysis of the crystal structure of 1-(5-chloro-2-htdroxyphenyl)ethanone, providing insights into its molecular geometry and hydrogen bonding network. This information is crucial for understanding the compound's behavior in various applications (Majumdar, 2016).
4. Enzyme Inhibition Studies
Vásquez-Martínez et al. (2019) investigated benzyl phenyl ketone derivatives, including 1-(2,4-dihydroxyphenyl)ethanone, for their inhibition of the 5-lipoxygenase enzyme. This study suggests potential applications in developing enzyme inhibitors for therapeutic purposes (Vásquez-Martínez et al., 2019).
5. Biotransformation Studies
Miao et al. (2019) explored the biotransformation of a related compound, 2-chloro-1-(2,4-dichlorophenyl) ethanone, using a bacterial strain for enantioselective synthesis. Such studies highlight the compound's role in biocatalysis and stereoselective synthesis (Miao, Liu, He, & Wang, 2019).
6. Platelet Aggregation Inhibition
Akamanchi, Padmawar, Thatte, Rege, and Dahanukar (1999) synthesized derivatives of 1-(2-hydroxy-phenyl)ethanone, showing significant inhibitory activity on platelet aggregation. This suggests the compound's potential in developing treatments for conditions involving platelet aggregation (Akamanchi et al., 1999).
7. Antibacterial and Anticancer Activities
Bandgar and Gawande (2010) synthesized beta-chlorovinyl chalcones, including derivatives of 1-(2,4-dimethoxy-phenyl)-ethanone, demonstrating promising anticancer, anti-inflammatory, and antimicrobial activities. This indicates the compound's versatility in pharmaceutical applications (Bandgar & Gawande, 2010).
Properties
IUPAC Name |
1-(5-chloro-2,4-dihydroxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-4(10)5-2-6(9)8(12)3-7(5)11/h2-3,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJQCEUAIVQCDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589460 | |
Record name | 1-(5-Chloro-2,4-dihydroxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40589460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90110-32-0 | |
Record name | 1-(5-Chloro-2,4-dihydroxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40589460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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